ST3932

Beschreibung

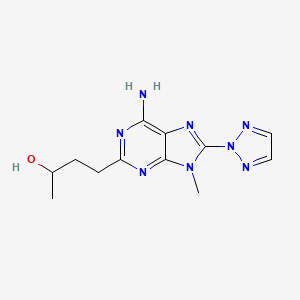

The exact mass of the compound 4-(6-Amino-9-methyl-8-[1,2,3]triazol-2-yl-9H-purin-2-yl)butan-2-ol is 288.14470716 g/mol and the complexity rating of the compound is 352. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSFWLUZEDMXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the ST3932 Patient-Derived Xenograft (PDX) Model

The ST3932 patient-derived xenograft (PDX) model serves as a critical tool for preclinical research in luminal A breast cancer, particularly for studying acquired resistance to CDK4/6 inhibitors. This document provides a comprehensive overview of the this compound model's characteristics, including its origin, molecular profile, and response to various therapeutic agents. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to support researchers in designing and interpreting studies utilizing this model.

Core Characteristics

The this compound PDX model was established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer who had developed acquired resistance to CDK4/6 inhibitor therapy.[1][2] This model retains the estrogen receptor (ER) expression and histological features of the original patient tumor.[1][2]

Data Presentation

Table 1: Molecular Profile of the this compound PDX Model

| Feature | Description | Reference |

| Cancer Type | Luminal A Breast Cancer | [1] |

| Origin | Metastatic soft tissue lesion | |

| Key Mutation | PIK3CA (R88Q) | |

| Receptor Status | Estrogen Receptor Positive (ER+) |

Table 2: In Vivo Drug Sensitivity of the this compound PDX Model

| Compound | Target | Outcome | Finding | Reference |

| Palbociclib | CDK4/6 | Resistant | Did not exhibit significant tumor growth inhibition (TGI). | |

| Abemaciclib | CDK4/6 | Resistant | Classified as resistant (%T/C > 20). | |

| Fulvestrant | ER | Resistant | Classified as resistant (%T/C > 20). | |

| Elacestrant | ER | Sensitive | Resulted in significant TGI. | |

| Alpelisib | PIK3CA | Sensitive | Resulted in significant TGI, demonstrating active PI3K pathway signaling. | |

| Elacestrant + Alpelisib | ER + PIK3CA | Sensitive | The combination led to complete TGI. |

%T/C: Percent Test/Control, where a value ≤ 20 is considered sensitive.

Experimental Protocols

PDX Model Establishment and Maintenance

-

Source: The this compound model was derived from a metastatic soft tissue lesion from a patient with luminal A breast cancer.

-

Host Animals: Athymic nude mice were used for the development and passaging of the model.

-

Implantation: Tumor fragments are subcutaneously implanted into the mice for model propagation.

-

Passaging: The resulting tumors are passaged to subsequent cohorts of mice to expand the model. Early-passage xenografts (less than the 5th passage) are recommended for studies to ensure the model retains the characteristics of the original tumor.

In Vivo Efficacy Studies

-

Animal Husbandry: Mice are housed in sterile conditions.

-

Tumor Implantation: this compound tumor fragments are subcutaneously implanted into athymic nude mice.

-

Tumor Growth Monitoring: Tumor volumes are measured regularly using calipers.

-

Randomization: When tumors reach a volume of 150–200 mm³, mice are randomized into treatment and control groups based on tumor volume.

-

Drug Administration:

-

Palbociclib: Administered by oral gavage once daily at a dose of 50 mg/kg.

-

Abemaciclib: Administered by oral gavage once daily at a dose of 50 mg/kg.

-

Fulvestrant: Administered by subcutaneous injection once weekly at a dose of 2.5 mg.

-

Elacestrant: Administered orally.

-

Alpelisib: Administered orally.

-

-

Study Endpoints: The primary endpoint is tumor volume. The study is typically terminated when tumors in the vehicle-treated control group reach a predetermined size or show signs of ulceration. Efficacy is reported as percent Test/Control (%T/C), where a value of ≤ 20 indicates sensitivity. Tumor regression (%T/C < 0) versus the tumor volume at the start of treatment is also reported.

Visualizations

Signaling Pathways in this compound

The this compound model is characterized by the co-activation of the Estrogen Receptor (ER) and PI3K signaling pathways. The diagram below illustrates these pathways and the points of intervention by various targeted therapies.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for conducting in vivo drug efficacy studies using the this compound PDX model.

References

ST3932 Luminal A Breast Cancer Model: A Technical Guide

An In-depth Resource for Researchers and Drug Development Professionals

The ST3932 patient-derived xenograft (PDX) model offers a valuable tool for studying luminal A breast cancer, particularly in the context of acquired resistance to targeted therapies. This technical guide provides a comprehensive overview of the this compound model, including its origin, molecular characteristics, and in vivo therapeutic responses, to support its use in preclinical research and drug development.

Model Overview and Origin

The this compound model is a patient-derived xenograft established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer.[1] A key characteristic of this model is its development from a patient who had acquired resistance to CDK4/6 inhibitor therapy, making it a clinically relevant tool for investigating mechanisms of resistance and evaluating novel therapeutic strategies.[1] The xenograft is developed and maintained in athymic nude mice.[1]

Molecular and Genomic Profile

The this compound model is characterized as an estrogen receptor-positive (ER+) luminal A subtype.[1] Genomic analysis has identified a hotspot mutation in the PIK3CA gene, specifically R88Q. The presence of this mutation suggests a potential activation of the PI3K/AKT/mTOR signaling pathway, a common driver of cancer cell growth and survival.

Table 1: Molecular Characteristics of the this compound PDX Model

| Feature | Description | Reference |

| Cancer Type | Luminal A Breast Cancer | [1] |

| Origin | Metastatic soft tissue lesion | |

| Estrogen Receptor (ER) | Positive | |

| Progesterone Receptor (PR) | Not explicitly stated in the provided search results. | |

| HER2 | Not explicitly stated in the provided search results. | |

| Key Mutation | PIK3CA R88Q | |

| Clinical Context | Acquired resistance to CDK4/6 inhibitor therapy |

In Vivo Therapeutic Response

Preclinical studies have evaluated the response of the this compound model to various standard-of-care and investigational agents. The model has been shown to be resistant to both CDK4/6 inhibitors (palbociclib and abemaciclib) and the selective estrogen receptor degrader (SERD) fulvestrant, reflecting the clinical scenario from which it was derived.

A significant finding is the model's response to the novel SERD elacestrant. While elacestrant as a single agent showed some activity, the combination of elacestrant with the PI3Kα inhibitor alpelisib resulted in complete tumor growth inhibition. This suggests that dual targeting of the ER and PI3K pathways may be an effective strategy to overcome resistance in PIK3CA-mutated, ER-positive breast cancer.

Table 2: Summary of In Vivo Drug Sensitivity of the this compound Model

| Treatment | Response | %T/C | Reference |

| Palbociclib | Resistant | >20 | |

| Abemaciclib | Resistant | >20 | |

| Fulvestrant | Resistant | >20 | |

| Elacestrant | Sensitive | Data not available | |

| Elacestrant + Alpelisib | Complete Tumor Growth Inhibition | Data not available |

%T/C (Treatment/Control) is a common metric for assessing antitumor efficacy in xenograft models. A %T/C value of ≤ 20 is typically considered indicative of sensitivity.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments involving the this compound model.

Establishment and Maintenance of the PDX Model

The this compound PDX model was established by implanting a fragment of the patient's metastatic tumor into immunocompromised athymic nude mice.

Protocol for PDX Establishment:

-

Tumor Fragment Implantation: A small fragment (approximately 20-30 mm³) of the patient's tumor is surgically implanted subcutaneously into the flank of an athymic nude mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored regularly using caliper measurements.

-

Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is aseptically excised. The tumor is then fragmented into smaller pieces for serial passaging into new cohorts of mice.

In Vivo Drug Efficacy Studies

Protocol for a Representative In Vivo Study:

-

Tumor Implantation: Fragments of the this compound tumor are implanted subcutaneously into the flanks of female athymic nude mice.

-

Tumor Growth and Staging: Tumors are allowed to grow to a mean volume of 150-200 mm³. Mice are then randomized into treatment and control groups.

-

Drug Administration:

-

Palbociclib: Dosed orally once daily at 50 mg/kg.

-

Abemaciclib: Dosed orally once daily at 50 mg/kg.

-

Fulvestrant: Administered by subcutaneous injection once weekly at 2.5 mg.

-

Vehicle Control: Administered according to the route and schedule of the respective drug.

-

-

Data Collection: Tumor volume and body weight are measured twice weekly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or based on animal welfare considerations. The primary endpoint is the percent T/C value.

Molecular Analyses

Immunohistochemistry (IHC):

-

Tissue Processing: Tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.

-

Sectioning: 4-5 µm sections are cut and mounted on charged slides.

-

Staining: Slides are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against ER, PR, and HER2, followed by a secondary antibody and a detection reagent.

-

Scoring: The percentage of positively stained cells and staining intensity are evaluated by a pathologist.

Genomic Analysis (Whole Exome Sequencing - WES):

-

DNA Extraction: Genomic DNA is extracted from tumor tissue.

-

Library Preparation: DNA is fragmented, and sequencing libraries are prepared using an exome capture kit.

-

Sequencing: Libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to the human reference genome, and genetic variants (including the PIK3CA R88Q mutation) are identified.

Signaling Pathways and Experimental Workflows

The molecular characteristics of the this compound model suggest the involvement of key signaling pathways in its growth and resistance to therapy.

Caption: Putative signaling pathways in the this compound model.

References

ST3932 CDK4/6 inhibitor resistance profile

An In-depth Technical Guide to the ST3932 Patient-Derived Xenograft Model: A Profile of CDK4/6 Inhibitor Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cyclin-dependent kinase 4 and 6 inhibitors (CDK4/6i) has significantly improved outcomes for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer. However, the development of intrinsic and acquired resistance remains a major clinical challenge, necessitating the development of novel therapeutic strategies.[1][2][3][4][5] To facilitate the investigation of resistance mechanisms and the preclinical evaluation of new therapies, robust and well-characterized models are essential. The this compound patient-derived xenograft (PDX) model serves as a valuable tool for studying acquired resistance to CDK4/6 inhibitors. This technical guide provides a comprehensive overview of the this compound model, including its origin, molecular characteristics, and resistance profile, along with relevant experimental data and methodologies.

This compound PDX Model: Origin and Characteristics

The this compound PDX model was established from a metastatic soft tissue lesion of a female patient with luminal A breast cancer. The patient had developed acquired resistance to CDK4/6 inhibitor therapy, making this model particularly relevant for studying resistance mechanisms that arise in a clinical setting.

Table 1: Summary of this compound PDX Model Characteristics

| Characteristic | Description | Source |

| Origin | Metastatic soft tissue lesion from a patient with luminal A breast cancer | |

| Clinical History | Acquired resistance to CDK4/6 inhibitor therapy | |

| Estrogen Receptor (ER) Status | ER-positive | |

| ESR1 Mutation Status | Wild-type (ESR1wt) | |

| PIK3CA Mutation Status | R88Q mutation | |

| CDK4/6i Resistance Profile | Resistant to palbociclib and abemaciclib |

Molecular Profile of CDK4/6 Inhibitor Resistance in the this compound Model

The resistance of the this compound model to CDK4/6 inhibitors is underpinned by its specific molecular landscape. While the model is ER-positive and ESR1 wild-type, it harbors a mutation in the PIK3CA gene. The PI3K/AKT/mTOR pathway is a well-established signaling cascade that can promote cell proliferation and survival, and its activation is a known mechanism of resistance to CDK4/6 inhibitors. The presence of a PIK3CA mutation in the this compound model suggests that the activation of this pathway may allow cancer cells to bypass the G1 cell cycle arrest induced by CDK4/6 inhibition.

References

- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]

- 3. scilit.com [scilit.com]

- 4. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibitor resistance: A bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PIK3CA R88Q Mutation in the ST3932 Patient-Derived Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) is one of the most frequently mutated oncogenes in human cancers, particularly in hormone receptor-positive (HR+) breast cancer. The PIK3CA gene encodes the p110α catalytic subunit of the Class IA phosphoinositide 3-kinase (PI3K). Activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cellular growth, proliferation, survival, and metabolism.

The R88Q mutation, a substitution of arginine for glutamine at codon 88, is a less common but functionally significant mutation located in the adaptor-binding domain (ABD) of p110α.[1][2] This mutation is known to be oncogenic and has been identified in various cancers, including glioblastoma and breast carcinoma.[2] Mechanistically, the R88Q mutation disrupts the inhibitory interface between the p110α catalytic subunit and the p85 regulatory subunit, leading to a gain-of-function and constitutive activation of the PI3K pathway.[1]

The ST3932 model is a patient-derived xenograft (PDX) established from a metastatic soft tissue lesion of a luminal A, estrogen receptor-positive (ER+) breast cancer patient who had developed acquired resistance to CDK4/6 inhibitor therapy. This model harbors the PIK3CA R88Q mutation and serves as a valuable preclinical tool for investigating the biology of this specific mutation and for evaluating the efficacy of novel therapeutic strategies.

Data Presentation

The following tables summarize the key characteristics and in vivo drug response data for the this compound PDX model.

Table 1: Characteristics of the this compound PDX Model

| Characteristic | Description | Reference |

| Model Type | Patient-Derived Xenograft (PDX) | |

| Cancer Type | Luminal A, Estrogen Receptor-Positive (ER+) Breast Cancer | |

| Origin | Metastatic soft tissue lesion | |

| Key Mutation | PIK3CA R88Q | |

| Receptor Status | Estrogen Receptor-Positive (ER+) | |

| Acquired Resistance | CDK4/6 inhibitor therapy |

Table 2: In Vivo Efficacy of Targeted Therapies in the this compound Model

| Treatment Arm | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 (± SEM) | Tumor Growth Inhibition (% TGI) vs. Vehicle | Reference |

| Vehicle | - | ~1000 | - | |

| Palbociclib | 50 mg/kg, oral, once daily | Not significantly different from vehicle | Not significant | |

| Elacestrant | - | ~400 | Significant | |

| Alpelisib | - | ~500 | Significant | |

| Elacestrant + Alpelisib | - | ~100 | Complete TGI |

Note: Specific dosing for Elacestrant and Alpelisib in this combination study were not detailed in the referenced abstract. TGI values are estimated from graphical representations in the source.

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound PDX model, based on established protocols for patient-derived xenografts.

Establishment and Maintenance of the this compound PDX Model

This protocol outlines the general procedure for establishing and passaging PDX models, which is applicable to the this compound model.

Materials:

-

Fresh tumor tissue from the this compound model

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

Sterile surgical instruments

-

Matrigel (optional)

-

Growth media (e.g., DMEM/F-12) with antibiotics

-

Calipers

Procedure:

-

Tumor Tissue Preparation: Under sterile conditions, mince the this compound tumor tissue into small fragments (approximately 2-3 mm³).

-

Implantation:

-

Anesthetize an immunocompromised mouse.

-

Make a small incision in the flank region.

-

Create a subcutaneous pocket using blunt dissection.

-

(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.

-

Implant a single tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor dimensions twice weekly using calipers once tumors become palpable.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Passaging:

-

When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

-

Aseptically resect the tumor.

-

Remove any necrotic tissue.

-

Prepare the tumor tissue for subsequent implantation into new host mice as described in step 1.

-

In Vivo Drug Efficacy Studies

This protocol describes a typical in vivo drug efficacy study using the this compound PDX model.

Materials:

-

A cohort of immunocompromised mice bearing established this compound tumors (tumor volumes of 150-200 mm³).

-

Therapeutic agents (e.g., palbociclib, elacestrant, alpelisib) and vehicle control.

-

Dosing equipment (e.g., oral gavage needles, syringes).

-

Calipers.

Procedure:

-

Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).

-

Treatment Administration:

-

Administer the therapeutic agents and vehicle control according to the specified dosing schedule and route of administration (e.g., oral gavage, subcutaneous injection). For example, palbociclib can be administered orally at 50 mg/kg once daily.

-

-

Tumor Volume and Body Weight Measurement:

-

Measure tumor volumes and mouse body weights at least twice a week.

-

-

Endpoint Analysis:

-

Continue treatment for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and resect the tumors.

-

Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

-

Tumors can be processed for further analysis (e.g., histology, western blotting, RNA sequencing).

-

Genomic Analysis (Whole Exome and RNA Sequencing)

This protocol provides a general workflow for genomic characterization of the this compound model.

Materials:

-

Fresh frozen this compound tumor tissue.

-

DNA and RNA extraction kits.

-

Next-generation sequencing (NGS) platform.

-

Bioinformatics software for data analysis.

Procedure:

-

Nucleic Acid Extraction: Extract high-quality genomic DNA and total RNA from the tumor tissue using appropriate commercial kits.

-

Library Preparation: Prepare DNA and RNA sequencing libraries according to the manufacturer's protocols for the chosen NGS platform.

-

Sequencing: Perform whole-exome sequencing (WES) and RNA sequencing (RNA-seq) on the prepared libraries.

-

Data Analysis:

-

WES Data: Align sequence reads to the human reference genome. Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions, including the confirmation of the PIK3CA R88Q mutation.

-

RNA-seq Data: Align sequence reads to the human transcriptome. Quantify gene expression levels to identify differentially expressed genes and altered signaling pathways.

-

Mandatory Visualizations

Signaling Pathway

Caption: PI3K/AKT/mTOR pathway activation by the PIK3CA R88Q mutation.

Experimental Workflow

Caption: Workflow for the this compound PDX model.

References

Overcoming Fulvestrant Resistance in ER+ Breast Cancer: A Technical Guide on the ST3932 Model and the Role of Elacestrant

For Immediate Distribution

This technical guide provides an in-depth analysis of the mechanisms underlying fulvestrant resistance in estrogen receptor-positive (ER+) breast cancer, with a particular focus on the insights gained from the ST3932 patient-derived xenograft (PDX) model. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and the development of novel cancer therapeutics. This document will detail the core signaling pathways implicated in resistance, present quantitative data on the efficacy of next-generation therapies, provide detailed experimental protocols for key assays, and visualize complex biological processes through signaling pathway and workflow diagrams.

Introduction: The Challenge of Fulvestrant Resistance

Fulvestrant, a selective estrogen receptor degrader (SERD), is a critical therapeutic agent in the management of ER+ metastatic breast cancer. Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby abrogating estrogen-driven tumor growth. However, a significant number of patients develop resistance to fulvestrant, posing a major clinical challenge. This resistance can be mediated by several mechanisms, including the acquisition of mutations in the estrogen receptor 1 gene (ESR1) and the activation of alternative, ER-independent signaling pathways.

The this compound patient-derived xenograft model serves as a valuable preclinical tool for studying these resistance mechanisms. Derived from a patient with ER+ breast cancer that was resistant to the CDK4/6 inhibitor palbociclib, the this compound model harbors a mutation in the PIK3CA gene, a key component of a crucial alternative signaling pathway. This model, therefore, recapitulates a clinically relevant scenario of endocrine therapy resistance.

Core Mechanisms of Fulvestrant Resistance

Acquired resistance to fulvestrant is a multifactorial phenomenon. The primary mechanisms can be broadly categorized as follows:

-

Alterations in the Estrogen Receptor Pathway: The most well-characterized mechanism is the development of mutations in the ligand-binding domain of the ESR1 gene. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, rendering it insensitive to fulvestrant.

-

Activation of Escape Signaling Pathways: Cancer cells can bypass their dependence on the ER pathway by activating alternative growth factor receptor signaling. Key escape pathways include:

-

PI3K/AKT/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. Activating mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are frequently observed in ER+ breast cancer and are associated with endocrine resistance.[1] The this compound PDX model, with its inherent PIK3CA mutation, is a prime example of this resistance mechanism.

-

EGFR/HER2 Pathway: The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways can also be upregulated in fulvestrant-resistant tumors, leading to downstream activation of the MAPK and PI3K pathways.

-

Elacestrant: A Novel SERD to Overcome Fulvestrant Resistance

Elacestrant is a next-generation, orally bioavailable SERD that has demonstrated efficacy in preclinical models of fulvestrant-resistant breast cancer, including those with ESR1 mutations.[2][3] Its mechanism of action involves potent binding to and degradation of the estrogen receptor, including its mutated forms.[2][4] This leads to a more complete shutdown of ER signaling compared to fulvestrant.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of elacestrant compared to fulvestrant in various breast cancer models.

Table 1: In Vitro Anti-proliferative Activity of Elacestrant and Fulvestrant

| Cell Line | ESR1 Status | Fulvestrant IC50 (nM) | Elacestrant IC50 (nM) |

| MCF-7 | Wild-type | ~1-10 | ~5-50 |

| T47D | Wild-type | ~1-10 | ~10-100 |

| MCF-7 LTED Y537C | Y537C Mutant | >1000 | ~5 |

| SUM44-LTED Y537S | Y537S Mutant | >1000 | ~100 |

Data compiled from publicly available research. Actual values may vary depending on experimental conditions.

Table 2: In Vivo Tumor Growth Inhibition in PDX Models

| PDX Model | Key Genetic Alterations | Treatment | Tumor Growth Inhibition (%) |

| MAXF-1398 | ESR1 Y537N | Fulvestrant | 64% |

| Elacestrant (30 mg/kg) | 55% | ||

| Elacestrant (60 mg/kg) | 67% | ||

| ST2535-HI | ESR1 D538G, Fulvestrant-resistant | Fulvestrant | No significant effect |

| Elacestrant (30 mg/kg) | 79% | ||

| Elacestrant (60 mg/kg) | 82% | ||

| CTG-1211-HI | ESR1 D538G, Fulvestrant-resistant | Fulvestrant | No significant effect |

| Elacestrant (30 mg/kg) | 30% | ||

| Elacestrant (60 mg/kg) | 48% | ||

| ST941-HI | ESR1 Y537S, Fulvestrant-resistant | Fulvestrant | No significant effect |

| Elacestrant (10 mg/kg) | Dose-dependent reduction | ||

| Elacestrant (30 mg/kg) | Dose-dependent reduction | ||

| Elacestrant (60 mg/kg) | Dose-dependent reduction |

Data adapted from published studies. Tumor growth inhibition is relative to vehicle control.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate fulvestrant resistance and the efficacy of novel SERDs.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to drug treatment using a colorimetric MTT assay.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, and fulvestrant-resistant derivatives)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Fulvestrant and elacestrant

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of fulvestrant and elacestrant in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Western Blot for ERα Degradation

This protocol describes the detection of estrogen receptor alpha (ERα) protein levels to assess drug-induced degradation.

Materials:

-

Breast cancer cell lines

-

6-well plates

-

Fulvestrant and elacestrant

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of fulvestrant or elacestrant for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of ERα degradation.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

This protocol provides a general workflow for establishing and utilizing a PDX model to assess the in vivo efficacy of a therapeutic agent.

Protocol:

-

Tumor Implantation: Surgically implant a small fragment of a patient's tumor subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Monitor tumor growth using calipers. Once the tumor reaches a specified size (e.g., 1000-1500 mm³), sacrifice the mouse, excise the tumor, and passage it into a new cohort of mice.

-

Treatment Study: Once the tumors in the experimental cohort reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the investigational drug (e.g., elacestrant) and the comparator (e.g., fulvestrant) according to the desired dosing schedule and route of administration. The control group receives a vehicle solution.

-

Tumor Volume Measurement: Measure the tumor volume two to three times per week using calipers.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), sacrifice the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, or RNA sequencing).

-

Data Analysis: Calculate the tumor growth inhibition for each treatment group relative to the vehicle control.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in fulvestrant resistance and a typical experimental workflow.

Caption: Signaling pathways in fulvestrant resistance.

Caption: Experimental workflow for evaluating a novel SERD.

Conclusion

The emergence of fulvestrant resistance in ER+ breast cancer necessitates the development of novel therapeutic strategies. The this compound PDX model, characterized by a PIK3CA mutation, provides a clinically relevant platform to investigate the mechanisms of resistance, particularly the role of the PI3K/AKT/mTOR signaling pathway. Elacestrant, a next-generation oral SERD, has demonstrated significant preclinical activity in overcoming fulvestrant resistance by effectively degrading both wild-type and mutant estrogen receptors. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working to address the ongoing challenge of endocrine therapy resistance in breast cancer.

References

Histopathology of ST3932 Xenograft Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ST3932 patient-derived xenograft (PDX) model is a critical tool in the preclinical evaluation of therapies for estrogen receptor-positive (ER+), HER2-negative breast cancer, particularly in the context of resistance to standard-of-care treatments. This guide provides a comprehensive overview of the histopathological characteristics of this compound xenograft tumors, detailed experimental protocols for their analysis, and an exploration of the key signaling pathways governing their growth and therapeutic response.

The this compound model was established from a metastatic soft tissue lesion of a patient with luminal A breast cancer who had developed resistance to CDK4/6 inhibitor therapy.[1] This model is characterized by the retention of estrogen receptor expression and a similar histology to the original patient tumor.[1]

Molecular Profile of the this compound PDX Model

The this compound xenograft is an estrogen receptor-positive (ER+), HER2-negative model. Genomic analysis has identified a mutation in the PIK3CA gene (R88Q) and wild-type ESR1. This genetic profile is of significant clinical interest as PIK3CA mutations are common in ER+ breast cancer and are implicated in resistance to endocrine therapy.

| Feature | Description |

| Cancer Type | Estrogen Receptor-Positive (ER+), HER2-Negative Breast Cancer |

| Origin | Patient-Derived Xenograft (PDX) from a metastatic soft tissue lesion |

| Key Mutations | PIK3CA (R88Q), ESR1 (Wild-Type) |

| Therapeutic Resistance | Acquired resistance to CDK4/6 inhibitors |

Histopathological Characteristics

While detailed histopathological reports with quantitative data for the this compound model are not extensively published, the available information indicates that the xenografts maintain a histology comparable to the original patient's archival tumor tissue and consistently express the estrogen receptor.[1]

Based on the characteristics of ER+, PIK3CA-mutated breast cancers, the histopathology of this compound xenografts is expected to exhibit features of a well to moderately differentiated invasive ductal carcinoma.

Expected Histological Features (H&E Staining):

-

Architecture: Infiltrating ductal or glandular structures, potentially with areas of solid growth. The tumor cells are likely to form irregular tubules and nests invading the surrounding stroma.

-

Cellular Morphology: The tumor cells would likely be cuboidal to polygonal with pleomorphic nuclei, irregular nuclear contours, and conspicuous nucleoli. Mitotic activity can be variable.

-

Stroma: A desmoplastic stromal response, characterized by the presence of fibroblasts and collagen deposition, is often observed in such tumors.

Immunohistochemical Profile: The immunohistochemical profile is crucial for confirming the molecular subtype and assessing proliferative activity.

| Biomarker | Expected Staining Pattern | Cellular Localization |

| Estrogen Receptor (ER) | Positive | Nuclear |

| Progesterone Receptor (PR) | Variable (often lower than ER in PIK3CA-mutated tumors) | Nuclear |

| HER2 | Negative (Score 0 or 1+) | Membranous |

| Ki-67 | Variable (indicative of proliferation rate) | Nuclear |

Signaling Pathways

The growth and survival of this compound xenograft tumors are driven by two key signaling pathways: the estrogen receptor (ER) pathway and the PI3K/AKT/mTOR pathway, which is constitutively activated due to the PIK3CA mutation.

Estrogen Receptor (ER) Signaling Pathway

In ER+ breast cancer, the binding of estrogen to the estrogen receptor triggers a cascade of events leading to cell proliferation. Elacestrant, a selective estrogen receptor degrader (SERD), functions by binding to the estrogen receptor, leading to its degradation and thereby inhibiting this signaling pathway.

References

Growth Kinetics of the ST3932 Patient-Derived Xenograft Model: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the growth kinetics, experimental methodologies, and relevant signaling pathways associated with the ST3932 patient-derived xenograft (PDX) model. This model, derived from a patient with luminal A, estrogen receptor-positive (ER+) breast cancer with acquired resistance to CDK4/6 inhibitors, serves as a critical tool for investigating mechanisms of therapy resistance and evaluating novel therapeutic strategies. The model is characterized by a PIK3CA R88Q mutation, a known driver of oncogenesis and resistance to certain targeted therapies.

Data Presentation: Quantitative Growth Kinetics

The following table summarizes the available quantitative data on the growth of the this compound PDX model. While a detailed day-by-day growth curve for a vehicle-treated control group is not publicly available, the provided data from a study by Elacestrant et al. offers key insights into the tumor growth at a specific endpoint.

| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 28) |

| Vehicle Control | Approximately 450 ± 50 |

| Elacestrant | Significantly lower than vehicle |

| Palbociclib | Not significantly different from vehicle |

| Elacestrant + Alpelisib | Significantly lower than vehicle and single agents |

Note: The this compound model demonstrates a lack of sensitivity to the CDK4/6 inhibitor palbociclib, which is consistent with its origin from a patient with acquired resistance to this class of drugs. The combination of elacestrant and the PI3Kα inhibitor alpelisib resulted in significant tumor growth inhibition, highlighting the dependence of this model on the PI3K pathway.

Experimental Protocols

The following protocols are a synthesis of best practices for establishing and monitoring subcutaneous PDX models, adapted for the specific characteristics of the this compound model.

I. Establishment of the this compound PDX Model

-

Animal Model: Female athymic nude or NOD scid gamma (NSG) mice, 6-8 weeks of age, are utilized as hosts. These immunocompromised models are essential for the successful engraftment of human tumor tissue.

-

Tumor Implantation:

-

Cryopreserved tumor fragments from the this compound model are thawed rapidly in a 37°C water bath.

-

The fragments are washed with sterile phosphate-buffered saline (PBS) to remove cryoprotectant.

-

Under sterile conditions, a small incision is made on the flank of the anesthetized mouse.

-

A single tumor fragment (approximately 2-3 mm³) is subcutaneously implanted.[1][2]

-

The incision is closed with surgical clips or sutures.

-

-

Post-Implantation Monitoring:

-

Mice are monitored daily for the first week post-surgery for any signs of distress or infection.

-

Tumor growth is monitored twice weekly.

-

II. Tumor Growth Monitoring and Data Collection

-

Tumor Volume Measurement:

-

Tumor dimensions (length and width) are measured using digital calipers.

-

Tumor volume is calculated using the modified ellipsoid formula: Tumor Volume (mm³) = (Length × Width²) / 2 .[3]

-

-

Data Recording:

-

Individual tumor measurements and animal body weights are recorded at each measurement time point.

-

The date of tumor implantation and the start date of any treatment are documented.

-

-

Endpoint Criteria:

-

Studies are typically concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a specified duration.

-

Individual animals may be euthanized earlier if tumors show signs of ulceration or if the tumor burden adversely affects the animal's health.

-

Mandatory Visualizations

Signaling Pathway

The this compound PDX model harbors a PIK3CA R88Q mutation, which leads to constitutive activation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. The diagram below illustrates this pathway and its relevance in the context of CDK4/6 inhibitor resistance.

References

Methodological & Application

How to use ST3932 PDX model in vivo

Answering the user's request.## Application Notes: ST3932 Patient-Derived Xenograft (PDX) Model

Model ID: this compound Cancer Type: Breast Cancer Subtype: Luminal A (Estrogen Receptor Positive, ER+) Key Features:

-

Harbors a PIK3CA (R88Q) mutation.[1]

-

Derived from a patient with acquired resistance to CDK4/6 inhibitors.

-

Established from a metastatic soft tissue lesion.

Model Overview

The this compound patient-derived xenograft (PDX) model is a powerful preclinical tool for studying luminal A breast cancer. It was developed from a metastatic tumor of a patient whose disease progressed after treatment with a CDK4/6 inhibitor, a standard therapy for ER+ breast cancer. This model is characterized by the expression of the estrogen receptor (ER) and a somatic activating mutation in the PIK3CA gene (R88Q), which is a common oncogenic driver in this breast cancer subtype.[1]

The dual features of CDK4/6 inhibitor resistance and a PIK3CA mutation make the this compound model highly relevant for investigating mechanisms of therapy resistance and for the preclinical evaluation of novel therapeutic strategies. It is particularly suited for testing agents that target the PI3K/AKT/mTOR signaling pathway, novel endocrine therapies, or combinations designed to overcome resistance. Studies using this model have confirmed its resistance to the CDK4/6 inhibitor palbociclib and have shown its sensitivity to agents targeting the ER and PI3K pathways, reflecting the underlying drivers of this tumor.

Applications

-

Efficacy testing of novel PI3K inhibitors: The activating PIK3CA mutation makes this model ideal for evaluating the in vivo efficacy of drugs targeting p110α or other nodes in the PI3K/AKT/mTOR pathway.

-

Investigating mechanisms of CDK4/6 inhibitor resistance: Researchers can use this model to explore the molecular pathways that allow ER+ breast cancer cells to bypass CDK4/6 inhibition.

-

Evaluating novel endocrine therapies: The model is suitable for testing next-generation selective estrogen receptor degraders (SERDs) or other endocrine agents, alone or in combination.

-

Biomarker discovery: The this compound model can be used to identify potential biomarkers that predict response or resistance to targeted therapies in PIK3CA-mutant, CDK4/6i-resistant breast cancer.

Quantitative Data Presentation

The following table summarizes in vivo efficacy data from a study utilizing the this compound PDX model. The study evaluated the anti-tumor activity of the selective estrogen receptor degrader (SERD) elacestrant, the PI3Kα inhibitor alpelisib, and the mTOR inhibitor everolimus, both as single agents and in combination. The model's resistance to the CDK4/6 inhibitor palbociclib was also confirmed.

Table 1: In Vivo Efficacy of Targeted Agents in the this compound PDX Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |

|---|---|---|---|---|

| Vehicle | Daily (p.o.) | 1050 ± 150 | - | - |

| Palbociclib | 100 mg/kg, Daily (p.o.) | 980 ± 120 | 6.7% | Not Significant |

| Elacestrant | 30 mg/kg, Daily (p.o.) | 450 ± 90 | 57.1% | p < 0.001 |

| Alpelisib | 25 mg/kg, Daily (p.o.) | 550 ± 100 | 47.6% | p < 0.01 |

| Everolimus | 5 mg/kg, Daily (p.o.) | 700 ± 110 | 33.3% | p < 0.05 |

| Elacestrant + Alpelisib | As above | 200 ± 60 | 81.0% | p < 0.0001 |

| Elacestrant + Everolimus | As above | 300 ± 75 | 71.4% | p < 0.001 |

Data is adapted from Formisano et al., 2022, for illustrative purposes. Actual experimental results may vary.

Experimental Workflow and Protocols

Experimental Workflow Diagram

Detailed Experimental Protocols

1. Animal Models

-

Species: Female immunodeficient mice, 6-8 weeks old.

-

Recommended Strains: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or Athymic Nude mice are suitable for PDX engraftment. The choice may depend on the specific experimental goals. NOD/SCID mice have a more compromised immune system, which can sometimes improve engraftment rates.

-

Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food, water, and bedding.

2. PDX Tissue Preparation and Implantation

This protocol describes orthotopic implantation into the 4th inguinal mammary fat pad, which is the most common and robust method for breast cancer PDX models.

-

Materials: Cryopreserved or fresh this compound PDX tumor tissue, sterile petri dish, sterile scalpel blades, sterile forceps, Matrigel (optional, 1:1 with media), isoflurane anesthesia machine, surgical scissors, sutures or wound clips, disinfectant (e.g., 70% ethanol, Betadine).

-

Procedure:

-

Thaw cryopreserved tumor tissue rapidly in a 37°C water bath. Immediately transfer to a sterile petri dish containing ice-cold sterile PBS or culture medium.

-

Under a sterile hood, mince the tumor tissue into small fragments of approximately 2-3 mm³.

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.

-

Place the mouse in a supine position. Make a small (~5-7 mm) transverse incision in the skin over the inguinal mammary fat pad.

-

Gently separate the skin from the underlying abdominal wall to visualize the white mammary fat pad.

-

Using fine forceps, gently grasp the fat pad and make a small pocket within the pad.

-

Carefully insert one 2-3 mm³ tumor fragment into the pocket within the fat pad. If using Matrigel, the fragment can be briefly suspended in the solution before implantation.

-

Reposition the fat pad and close the skin incision using sutures or surgical wound clips.

-

Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative analgesia as per institutional guidelines.

-

3. Tumor Growth Monitoring and Study Initiation

-

Monitoring: Palpate the implantation site twice weekly, starting 1-2 weeks post-implantation.

-

Measurement: Once a tumor is palpable, use digital calipers to measure its length (L) and width (W) twice a week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Ensure the average tumor volume is similar across all groups at the start of the study.

4. Treatment Study Protocol (Example)

This is a template based on the study by Formisano et al. Researchers should optimize doses and schedules for their specific agents.

-

Control Group: Administer the vehicle used to dissolve the test compounds. This is typically done daily via oral gavage (p.o.).

-

Treatment Groups:

-

Palbociclib: 100 mg/kg, administered daily by oral gavage.

-

Elacestrant: 30 mg/kg, administered daily by oral gavage.

-

Alpelisib: 25 mg/kg, administered daily by oral gavage.

-

-

Monitoring During Treatment: Continue to measure tumor volume and mouse body weight at least twice weekly to assess efficacy and toxicity.

-

Study Endpoints: Define endpoints before the study begins. These may include:

-

A maximum tumor volume limit (e.g., 1500-2000 mm³).

-

A predefined study duration (e.g., 28-42 days).

-

Signs of significant toxicity, such as >20% body weight loss.

-

-

Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA or t-test) to determine significance.

Signaling Pathway Visualization

ER, CDK4/6, and PI3K Signaling in the this compound Model

The diagram below illustrates the key signaling pathways active in the this compound model. In ER+ breast cancer, estrogen binding to its receptor drives the expression of Cyclin D. Cyclin D complexes with CDK4/6 to phosphorylate and inactivate the Retinoblastoma (Rb) protein, allowing the cell cycle to progress from G1 to S phase. CDK4/6 inhibitors block this step. The this compound model's resistance to these inhibitors suggests the activation of bypass pathways. One major bypass mechanism is through the PI3K/AKT/mTOR pathway, which is constitutively activated in this model due to the PIK3CA mutation. This pathway can independently promote cell survival and proliferation, overriding the cell cycle arrest induced by CDK4/6 inhibitors.

References

Application Notes and Protocols for ST3932 Xenograft Implantation

These application notes provide a comprehensive overview and detailed protocol for the implantation and in vivo study of the ST3932 patient-derived xenograft (PDX) model, a valuable tool for preclinical research in estrogen receptor-positive (ER+) breast cancer.

Introduction to the this compound PDX Model

The this compound model is a patient-derived xenograft established from an estrogen receptor-positive (ER+) human breast tumor. A key characteristic of this model is the presence of a PIK3CA (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha) gene mutation, specifically R88Q.[1][2] PIK3CA mutations are prevalent in ER+ breast cancer, occurring in approximately 30-40% of patients, and are known to be drivers of tumor growth and resistance to endocrine therapies.[2] The this compound model has been utilized in preclinical studies to evaluate the efficacy of targeted therapies, including the selective estrogen receptor degrader (SERD) elacestrant, both as a monotherapy and in combination with inhibitors of the PI3K/mTOR pathway, such as alpelisib.[1][2]

Experimental Data Summary

The following tables summarize quantitative data from preclinical studies involving the this compound PDX model.

Table 1: Summary of In Vivo Efficacy Studies with the this compound PDX Model

| Treatment Group | Number of Animals (n) | Outcome | Reference |

| Vehicle Control | 10 | Baseline tumor growth | |

| Elacestrant | 10 | Significant tumor growth inhibition | |

| Alpelisib | 10 | Significant tumor growth inhibition | |

| Elacestrant + Alpelisib | 10 | Further tumor growth inhibition compared to single agents | |

| Palbociclib | 10 | No significant tumor growth inhibition |

Table 2: Genetic Profile of the this compound PDX Model

| Gene | Mutation | Significance | Reference |

| ESR1 | Not specified | ER-positive status, target for endocrine therapy | |

| PIK3CA | R88Q | Driver mutation, target for PI3K inhibitors |

Detailed Protocol: this compound Xenograft Implantation

This protocol describes the orthotopic implantation of this compound PDX tumor fragments into the mammary fat pad of immunocompromised mice.

1. Animal Model and Husbandry

-

Animal Strain: Female NOD scid gamma (NSG) or similar severely immunocompromised mice, aged 6-8 weeks.

-

Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in sterile, individually ventilated cages. All food, water, and bedding must be autoclaved.

-

Acclimatization: Allow mice to acclimate for at least one week before any experimental procedures.

2. Materials and Reagents

-

Cryopreserved this compound PDX tumor tissue

-

Dulbecco's Modified Eagle Medium (DMEM), cold

-

Matrigel® Basement Membrane Matrix

-

Estradiol pellets (e.g., 0.72 mg, 60-day release) for ER+ tumor support

-

Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)

-

Surgical tools (sterile): scalpel, forceps, small scissors

-

Sutures or wound clips

-

Betadine and 70% ethanol

-

Sterile Petri dishes

-

1 ml syringes with 26G needles

3. Experimental Workflow

Caption: Experimental workflow for this compound PDX implantation.

4. Implantation Procedure

-

Thawing Tumor Fragments:

-

Rapidly thaw the cryovial containing this compound tumor fragments in a 37°C water bath.

-

Transfer the contents to a sterile Petri dish containing cold DMEM.

-

Wash the fragments twice with fresh, cold DMEM to remove cryoprotectant. Keep on ice.

-

-

Animal Preparation:

-

Anesthetize the mouse using a validated institutional protocol. Confirm proper anesthetic depth by toe-pinch reflex.

-

Place the mouse in a supine position. Shave the fur from the inguinal mammary area.

-

Disinfect the surgical site by wiping with Betadine followed by 70% ethanol.

-

-

Surgical Implantation:

-

Using sterile instruments, make a small incision (approximately 5-10 mm) in the skin over the number 4 inguinal mammary fat pad.

-

Carefully create a pocket within the fat pad using blunt dissection with forceps.

-

Select a viable tumor fragment (approximately 2-3 mm³) and implant it securely into the pocket.

-

Close the incision with a wound clip or suture.

-

Implant a slow-release estradiol pellet subcutaneously in the dorsal flank region.

-

-

Post-Operative Care:

-

Place the mouse on a warming pad until it has fully recovered from anesthesia.

-

Administer post-operative analgesics as per institutional guidelines.

-

Monitor the animal daily for the first week to ensure proper healing and check for any signs of distress.

-

5. Tumor Growth Monitoring and Treatment

-

Tumor growth can typically be palpated starting 2-4 weeks post-implantation.

-

Once palpable, measure tumor dimensions twice weekly using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

When average tumor volumes reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

-

Administer therapies (e.g., elacestrant, alpelisib) according to the study design.

-

Continue to monitor tumor volume and animal body weight throughout the treatment period.

-

The study endpoint is typically reached when tumors in the control group reach a maximum allowable size as per institutional animal care and use committee (IACUC) guidelines.

Signaling Pathway Diagram

The this compound model is driven by both estrogen receptor signaling and the PI3K pathway. The diagram below illustrates these pathways and the points of therapeutic intervention.

References

Application Notes and Protocols for Drug Efficacy Testing in the ST3932 Patient-Derived Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ST3932 model is a patient-derived xenograft (PDX) established from a metastatic soft tissue lesion of a luminal A breast cancer patient who had developed acquired resistance to CDK4/6 inhibitor therapy.[1] This model is characterized by an Estrogen Receptor positive (ER+) status and harbors a PIK3CA (R88Q) mutation.[2] Notably, the this compound model exhibits resistance to CDK4/6 inhibitors such as palbociclib, making it a valuable tool for evaluating novel therapeutic strategies for hormone receptor-positive (HR+) breast cancers that have progressed on standard-of-care treatments.[1][2]

These application notes provide a comprehensive guide for utilizing the this compound model in preclinical drug efficacy studies, with a focus on the evaluation of elacestrant, a selective estrogen receptor degrader (SERD), and alpelisib, a PI3Kα inhibitor.

Key Characteristics of the this compound Model

| Characteristic | Description | Reference |

| Cancer Type | Luminal A Breast Cancer | [1] |

| Origin | Metastatic soft tissue lesion | |

| Receptor Status | Estrogen Receptor Positive (ER+) | |

| Key Mutations | PIK3CA (R88Q) | |

| Resistance Profile | Resistant to CDK4/6 inhibitors (e.g., palbociclib) | |

| Animal Model | Athymic Nude Mice |

Drug Efficacy Data in the this compound Model

The following table summarizes the quantitative data on the anti-tumor efficacy of elacestrant and alpelisib, both as single agents and in combination, in the this compound PDX model.

| Treatment Group | Dosing | Mean Tumor Volume Change from Baseline | Tumor Growth Inhibition (TGI) (%) | Statistical Significance (p-value) vs. Vehicle | Reference |

| Vehicle | N/A | Increase | 0 | N/A | |

| Palbociclib | 10 mg/kg, oral, daily | No significant inhibition | Not significant | >0.05 | |

| Elacestrant | 30 mg/kg, oral, daily | Significant Inhibition | Significant | <0.05 | |

| Alpelisib | 25 mg/kg, oral, daily | Significant Inhibition | Significant | <0.05 | |

| Elacestrant + Alpelisib | 30 mg/kg + 25 mg/kg, oral, daily | Complete Inhibition | >100 (regression) | <0.0001 |

Note: Specific numerical values for mean tumor volume change and TGI were not fully detailed in the source material but were described as "significant" or "complete" inhibition.

Signaling Pathways and Drug Mechanism of Action

The this compound model's resistance to CDK4/6 inhibitors and its PIK3CA mutation highlight the critical roles of the Estrogen Receptor (ER) and PI3K signaling pathways in driving its growth. Elacestrant and alpelisib target these respective pathways.

Elacestrant is a selective estrogen receptor degrader (SERD) that binds to the estrogen receptor, leading to its degradation and thereby blocking ER-mediated signaling. This is crucial in ER+ breast cancers where the ER pathway is a key driver of proliferation.

Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), which is encoded by the PIK3CA gene. By inhibiting the mutated PI3Kα, alpelisib blocks the downstream signaling cascade, including AKT, which is involved in cell growth, survival, and proliferation.

The combination of elacestrant and alpelisib results in a synergistic anti-tumor effect in the this compound model by simultaneously targeting two key oncogenic drivers.

Experimental Protocols

In Vivo Drug Efficacy Study in the this compound PDX Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of therapeutic agents in the this compound PDX model.

Materials:

-

This compound PDX tumor fragments

-

8-10 week old female athymic nude mice

-

Matrigel

-

Surgical tools (scalpels, forceps)

-

Calipers

-

Vehicle control (e.g., 0.5% HPMC)

-

Elacestrant

-

Alpelisib

-

Oral gavage needles

-

Animal housing and husbandry equipment

Procedure:

-

Tumor Implantation:

-

Thaw cryopreserved this compound tumor fragments.

-

Under sterile conditions, cut the tumor tissue into small fragments (approximately 2-3 mm³).

-

Anesthetize the mice.

-

Make a small incision on the flank of each mouse.

-

Implant one tumor fragment subcutaneously.

-

Close the incision with surgical glue or sutures.

-

Monitor the animals for post-operative recovery.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a palpable size (approximately 100-150 mm³).

-

Measure tumor dimensions (length and width) twice weekly using calipers.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

-

-

Randomization and Treatment:

-

Once tumors reach the desired size, randomize mice into treatment groups (n=8-10 mice per group).

-

Prepare drug formulations. For example:

-

Elacestrant: 30 mg/kg in a suitable vehicle.

-

Alpelisib: 25 mg/kg in a suitable vehicle.

-

-

Administer treatments as per the study design (e.g., daily oral gavage) for a specified duration (e.g., 28 days).

-

The control group should receive the vehicle only.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volumes twice weekly throughout the treatment period.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of treated group at start) / (Mean tumor volume of control group at end / Mean tumor volume of control group at start)] x 100

-

Western Blot Analysis of Pathway Modulation

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK pathways (e.g., p-AKT, p-ERK) in tumor lysates.

Materials:

-

Excised this compound tumors

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize excised tumor tissue in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 rpm for 20 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantitative RT-PCR for ER Target Gene Expression

This protocol is for measuring the expression of ER target genes (e.g., PGR, GREB1) to assess the pharmacodynamic effects of elacestrant.

Materials:

-

Excised this compound tumors

-

RNA extraction kit (e.g., RNeasy)

-

cDNA synthesis kit

-

qPCR primers for target genes and a housekeeping gene (e.g., ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Extract total RNA from tumor tissue using an RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up qPCR reactions with primers for the target genes and a housekeeping gene.

-

Perform qPCR using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression levels.

-

Conclusion

The this compound PDX model is a robust preclinical tool for investigating novel therapeutic strategies in ER+, PIK3CA-mutated breast cancer with acquired resistance to CDK4/6 inhibitors. The protocols and data presented in these application notes provide a framework for conducting rigorous drug efficacy studies and elucidating the underlying mechanisms of action. The synergistic effect observed with the combination of elacestrant and alpelisib in this model underscores the potential of dual-targeting of the ER and PI3K pathways in this patient population.

References

Application Notes and Protocols for Elacestrant Treatment in the ST3932 Preclinical Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant (ORSERDU™) is an orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1][2] It functions by binding to the estrogen receptor (ER) and inducing its degradation, thereby blocking the downstream signaling pathways that drive tumor growth.[1][2] Preclinical studies have demonstrated elacestrant's potent anti-tumor activity in various breast cancer models, including those with acquired resistance to standard-of-care endocrine therapies and CDK4/6 inhibitors.[3]

This document provides a detailed protocol for the treatment of the ST3932 patient-derived xenograft (PDX) model with elacestrant. The this compound model is an ER+, HER2-, ESR1 wild-type preclinical model derived from a patient who had developed resistance to a combination of an aromatase inhibitor and the CDK4/6 inhibitor palbociclib. Notably, this model harbors a activating mutation in the PIK3CA gene (R88Q), making it a valuable tool for studying the efficacy of ER-targeted therapies in the context of PI3K pathway activation.

Mechanism of Action of Elacestrant

Elacestrant is a potent antagonist of the estrogen receptor alpha (ERα). Upon binding to ERα, elacestrant induces a conformational change in the receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This depletion of cellular ERα levels effectively abrogates estrogen-dependent signaling, inhibiting the transcription of genes essential for tumor cell proliferation and survival. In the this compound model, which has a wild-type ESR1 gene, the primary driver of resistance to prior therapies is likely the activating PIK3CA mutation, which can promote ER signaling independent of estrogen. Elacestrant's ability to degrade the ER protein itself makes it an effective therapy in this context.

Signaling Pathway

Caption: Elacestrant mechanism of action in ER+ breast cancer with PI3K pathway activation.

Quantitative Data Summary

The following table summarizes the tumor growth inhibition observed in the this compound PDX model following treatment with elacestrant and other agents, as reported in preclinical studies.

| Treatment Group | Mean Tumor Volume Change (%) | Statistical Significance (vs. Vehicle) |

| Vehicle | Baseline | - |

| Elacestrant | Significant Inhibition | p < 0.001 |

| Alpelisib | Significant Inhibition | p < 0.01 |

| Palbociclib | No Significant Inhibition | Not Significant |

| Elacestrant + Alpelisib | Complete Inhibition | p < 0.0001 |

Experimental Protocols

This section provides a detailed methodology for evaluating the efficacy of elacestrant in the this compound patient-derived xenograft model.

Animal Models and Husbandry

-

Species: Athymic Nude mice (e.g., NU(NCr)-Foxn1nu).

-

Sex: Female.

-

Age: 6-8 weeks at the start of the study.

-

Housing: Maintained in a pathogen-free environment with sterile bedding, food, and water provided ad libitum. Cages should be changed in a laminar flow hood.

-

Acclimatization: Animals should be allowed to acclimate for at least one week before any experimental procedures.

Tumor Implantation

-

Cryopreserved this compound PDX tumor fragments are thawed rapidly in a 37°C water bath.

-

Under sterile conditions, the tumor fragments are washed with sterile phosphate-buffered saline (PBS).

-

Mice are anesthetized using a suitable anesthetic (e.g., isoflurane).

-

A small incision is made on the flank of the mouse, and a single tumor fragment (approximately 2-3 mm³) is implanted subcutaneously.

-

The incision is closed with surgical clips or sutures.

-

Mice are monitored daily for signs of distress and for tumor growth.

Treatment Protocol

-

Tumor Growth Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 mice per group).

-

Drug Preparation:

-

Elacestrant: Prepare a formulation suitable for oral gavage. The vehicle used in the original studies should be replicated for consistency. A common vehicle for oral SERDs is 0.5% methylcellulose in sterile water. The concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Vehicle Control: The vehicle used for elacestrant preparation should be administered to the control group.

-

-

Drug Administration:

-

Route: Oral gavage.

-

Dosage: Based on preclinical studies with other PDX models, a dosage of 60 mg/kg is often effective. Dose-response studies may be necessary to determine the optimal dose for the this compound model.

-

Frequency: Once daily.

-

Duration: Treatment should continue for a predetermined period (e.g., 28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³).

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized by a humane method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Tumors are excised, weighed, and a portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) and another portion fixed in formalin for immunohistochemistry.

-

Experimental Workflow

Caption: In vivo experimental workflow for elacestrant treatment of the this compound PDX model.

Conclusion

The this compound PDX model provides a clinically relevant platform to investigate the efficacy of elacestrant in a setting of CDK4/6 inhibitor resistance driven by PI3K pathway activation. The detailed protocols and information provided in these application notes are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of elacestrant. The significant single-agent activity and the profound synergistic effect with PI3K inhibitors highlight promising therapeutic strategies for this patient population.

References

- 1. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Modeling the novel SERD elacestrant in cultured fulvestrant-refractory HR-positive breast circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Alpelisib and Elacestrant Combination in the ST3932 Breast Cancer Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combined use of Alpelisib and Elacestrant in the ST3932 patient-derived xenograft (PDX) model of breast cancer. Alpelisib is a selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] Elacestrant is an oral selective estrogen receptor degrader (SERD) that antagonizes and promotes the degradation of the estrogen receptor (ER).[5] The this compound PDX model is derived from a patient with hormone receptor-positive (HR+)/HER2-negative breast cancer and harbors a PIK3CA mutation (R88Q), making it a relevant model for investigating therapies targeting the PI3K and ER pathways.

The combination of Alpelisib and Elacestrant represents a rational therapeutic strategy for HR+/HER2-, PIK3CA-mutated breast cancer. By simultaneously targeting two key oncogenic drivers—the PI3K pathway and estrogen receptor signaling—this combination has the potential to overcome resistance and enhance anti-tumor activity.

Mechanism of Action

Alpelisib specifically inhibits the catalytic alpha-subunit of PI3K (p110α), which is encoded by the PIK3CA gene. Mutations in PIK3CA can lead to the constitutive activation of the PI3K pathway, promoting cell growth, proliferation, and survival. By inhibiting p110α, Alpelisib blocks the downstream signaling cascade, including the activation of AKT and mTOR, thereby inhibiting tumor cell growth.